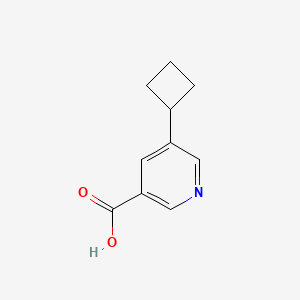

5-Cyclobutylnicotinic acid

説明

5-Cyclobutylnicotinic acid is a nicotinic acid derivative featuring a cyclobutyl substituent at the 5-position of the pyridine ring. The cyclobutyl group introduces steric and electronic modifications that can influence solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

5-cyclobutylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQQJCKOZBZUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylnicotinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where the organomagnesium halide reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Industrial Production Methods: Industrial production of 5-Cyclobutylnicotinic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability .

化学反応の分析

Types of Reactions: 5-Cyclobutylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Cyclobutylnicotinic acid can yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

5-Cyclobutylnicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cardiovascular disorders and metabolic syndromes.

Industry: 5-Cyclobutylnicotinic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

The mechanism of action of 5-Cyclobutylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits . By binding to these receptors, the compound modulates neurotransmitter release and neuronal activity, leading to various physiological effects .

類似化合物との比較

Comparison with Similar Compounds

Key differences in molecular structure, availability, and applications are highlighted below.

Table 1: Structural and Commercial Comparison

Key Findings:

Structural Differences :

- 5-Cyclobutylnicotinic acid combines a pyridine core with a carboxylic acid (-COOH) and a cyclobutyl group. This structure contrasts with Cyclobutylcarboxylic acid , which lacks the aromatic ring and has a simpler cyclobutane-carboxylic acid backbone .

- (3-Fluorocyclobutoxy)methylbenzene replaces the pyridine with a benzene ring and introduces a fluorine atom, enhancing lipophilicity but eliminating the acidic -COOH group .

Commercial and Research Status :

- Both 5-Cyclobutylnicotinic acid and (3-Fluorocyclobutoxy)methylbenzene are marked as discontinued, implying challenges in synthesis, stability, or diminished research priority .

- Cyclobutylcarboxylic acid remains a well-characterized compound with standardized data (e.g., CAS 3721-95-7), suggesting its utility as a building block in organic synthesis .

Potential Applications: Cyclobutylcarboxylic acid is commonly used in peptide mimetics and drug intermediates due to its rigid cyclobutane ring, which can constrain conformational flexibility in bioactive molecules . The discontinued status of 5-Cyclobutylnicotinic acid may reflect insufficient efficacy in early-stage drug discovery or synthetic hurdles, though specific studies are absent in the provided evidence .

生物活性

5-Cyclobutylnicotinic acid is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities, particularly in modulating nicotinic acid receptors and influencing various metabolic pathways. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

5-Cyclobutylnicotinic acid features a cyclobutyl group attached to the nitrogen-containing pyridine ring of nicotinic acid. Its molecular formula is CHNO, with a molecular weight of approximately 179.20 g/mol. The compound's structure influences its interaction with biological targets, particularly nicotinic acid receptors.

-

Nicotinic Acid Receptor Agonism :

- 5-Cyclobutylnicotinic acid acts as an agonist for the GPR109A receptor, which is involved in lipid metabolism. Activation of this receptor leads to a decrease in intracellular cAMP levels, subsequently reducing hormone-sensitive lipase activity and lowering free fatty acid (FFA) secretion from adipocytes .

-

Inhibition of Enzymatic Activity :

- The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

- Impact on Lipid Metabolism :

Pharmacokinetics

The pharmacokinetic profile of 5-cyclobutylnicotinic acid suggests favorable absorption and distribution characteristics due to its relatively low molecular weight. Compounds with a molecular weight under 500 g/mol typically exhibit good bioavailability. Additionally, the compound's stability under physiological conditions supports its potential for therapeutic use.

Case Study 1: Lipid Profile Modulation

A study involving animal models demonstrated that administration of 5-cyclobutylnicotinic acid resulted in significant reductions in plasma triglycerides and LDL levels. The observed effects were attributed to the compound's action on GPR109A receptors, leading to decreased hepatic synthesis of triglycerides due to reduced FFA availability .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that 5-cyclobutylnicotinic acid can induce apoptosis in cancer cell lines such as HeLa cells. This effect was linked to its ability to inhibit AChE, which may alter cellular signaling pathways involved in cell survival and proliferation.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。